Technical Documentation Center

3-Ethyl-1,2-thiazol-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-1,2-thiazol-4-amine hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-Ethyl-1,2-thiazol-4-amine hydrochloride: A Focus on pKa Determination

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and computational approaches for determining the pKa of 3-Ethyl-1,2-thiazol-4-amine hydrochloride. We delve into the structural nuances of this aminothiazole derivative, explore the rationale behind selecting appropriate analytical techniques, and present detailed, field-proven protocols for potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Furthermore, we discuss the utility of in silico prediction tools as a complementary approach in modern drug development pipelines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for the physicochemical characterization of novel chemical entities.

Introduction: The Critical Role of pKa in Drug Development

3-Ethyl-1,2-thiazol-4-amine is a heterocyclic amine belonging to the aminothiazole class of compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[2] The hydrochloride salt form of the title compound indicates the basic nature of the amine functionality, making its pKa a critical determinant of its behavior in biological systems.

The ionization state of an active pharmaceutical ingredient (API) governs its absorption, distribution, metabolism, and excretion (ADME) properties.[1] For instance, the charge of a molecule affects its ability to cross lipidic cell membranes, with neutral species generally exhibiting higher permeability. Therefore, an accurate determination of the pKa value is essential during the early stages of drug discovery to guide lead optimization and formulation development.[3]

Molecular Structure and Putative Ionization Centers

The chemical structure of 3-Ethyl-1,2-thiazol-4-amine features two potential sites for protonation: the exocyclic primary amine at the C4 position and the endocyclic nitrogen atom within the thiazole ring.

Caption: Ionization equilibrium of 3-Ethyl-1,2-thiazol-4-amine.

For 2-aminothiazole derivatives, protonation predominantly occurs on the endocyclic (ring) nitrogen atom.[4] However, the electronic influence of substituents can alter the relative basicity of the two nitrogen atoms. The parent compound, 2-aminothiazole, has a reported pKa of 5.36.[5] The ethyl group at the C3 position is an electron-donating group, which is expected to increase the electron density in the ring and potentially increase the basicity (and thus the pKa) of the molecule compared to the unsubstituted parent. The primary amine at C4 will also contribute to the overall basicity. The hydrochloride salt form implies that under acidic conditions, the molecule exists in its protonated, cationic form.

Methodologies for pKa Determination

The choice of method for pKa determination depends on the physicochemical properties of the compound, such as solubility, concentration, and the presence of a UV-active chromophore, as well as the desired throughput and accuracy.[6]

G start Compound Properties Analysis solubility Sufficiently Soluble? (> 10⁻⁴ M) start->solubility chromophore UV Chromophore Near Ionization Site? solubility->chromophore Yes cosolvent Use Co-solvent Method (e.g., Yasuda-Shedlovsky) solubility->cosolvent No purity High Purity? chromophore->purity Yes potentiometry Potentiometric Titration chromophore->potentiometry No throughput High Throughput Needed? purity->throughput Yes ce Capillary Electrophoresis purity->ce No uv_spec UV-Vis Spectrophotometry throughput->uv_spec No throughput->ce Yes cosolvent->potentiometry cosolvent->uv_spec

Caption: Decision tree for selecting a pKa determination method.

Method Principle Advantages Limitations Typical Sample Conc.
Potentiometric Titration Measures change in pH upon addition of a titrant (acid or base).High precision, considered a "gold standard".[7]Requires higher sample quantity and concentration; can be affected by precipitation of sparingly soluble compounds.> 10⁻⁴ M[8]
UV-Vis Spectrophotometry Measures changes in absorbance at different pH values.High sensitivity, requires less sample, suitable for sparingly soluble compounds.[7]Compound must have a UV chromophore near the ionization center; impurities can interfere.[7]> 10⁻⁶ M[7]
Capillary Electrophoresis (CE) Measures the change in electrophoretic mobility as a function of pH.High throughput, requires very small sample amounts, can analyze impure samples.Requires a chromophore for UV detection; potential for analyte-wall interactions.[9]Micromolar (µM) range[9]

Table 1. Comparison of common experimental pKa determination methods.

Experimental Protocols

Protocol 1: pKa Determination by Potentiometric Titration

This method is a high-precision technique that directly measures the pH of a solution as it is titrated.[7] The pKa is determined from the inflection point of the titration curve.[10]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintained with a background electrolyte (e.g., 0.15 M KCl) to ensure that activity coefficients remain constant, so the measured pH changes are solely due to the acid-base equilibrium of the analyte.[8]

  • Nitrogen Purge: Used to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[8]

  • Co-solvent: For sparingly soluble compounds, a co-solvent like methanol can be used, but the apparent pKa must be extrapolated back to 0% co-solvent using methods like the Yasuda-Shedlovsky plot to determine the aqueous pKa.[7]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[8]

  • Sample Preparation: Accurately weigh and dissolve 3-Ethyl-1,2-thiazol-4-amine hydrochloride in deionized, CO₂-free water to a final concentration of approximately 1 mM. Add potassium chloride (KCl) to a final concentration of 0.15 M to maintain constant ionic strength.[8]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted titration vessel. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration.[8]

  • Titration: Since the compound is a hydrochloride salt (the acidic form of a base), it will be titrated with a standardized basic solution (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.02 mL) using an automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative curve indicates the equivalence point.[11]

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This technique is ideal for compounds with a UV-active chromophore near the ionization site and is particularly useful for substances with low water solubility.[7] The method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-visible absorption spectra.[12]

Causality Behind Experimental Choices:

  • Buffer Series: A series of buffers with precisely known pH values are used to control the ionization state of the analyte.

  • Multi-Wavelength Analysis: Modern methods use data from multiple wavelengths to improve accuracy and resolve overlapping pKa values, a technique known as target-factor analysis.[7]

Step-by-Step Methodology:

  • Initial Spectral Scan: Prepare two solutions of the compound (~0.1 mM) in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) buffers to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

  • Wavelength Selection: Identify the wavelength(s) where the difference in absorbance between the acidic and basic forms is maximal.[13]

  • Buffer Preparation: Prepare a series of universal buffers covering a pH range that brackets the expected pKa (e.g., pH 3 to 8).

  • Sample Preparation: Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the analyte (e.g., in DMSO or methanol) to each buffer in the series. The final organic solvent concentration should be kept low and constant (e.g., <2%) to minimize its effect on the pKa.[13]

  • Spectral Measurement: Measure the absorbance of each solution at the pre-selected analytical wavelength(s) using a spectrophotometer.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.[14]

cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Concentrated Analyte Stock (e.g., in DMSO) samples Add Stock to Each Buffer (Constant Concentration) stock->samples buffers Prepare Series of Universal Buffers (pH 2-12) buffers->samples scan Scan Absorbance of Each Sample vs. pH samples->scan plot Plot Absorbance vs. pH (Sigmoidal Curve) scan->plot fit Fit Curve to Henderson- Hasselbalch Equation plot->fit pKa Determine pKa at Inflection Point fit->pKa

Caption: General workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In parallel with experimental determination, in silico pKa prediction has become an indispensable tool in early-phase drug discovery for high-throughput screening of large compound libraries.[1][3] These software tools use various algorithms, including those based on empirical data from large databases and quantum mechanical calculations.

Key Features of Computational Tools:

  • Speed: Can predict the pKa of thousands of compounds rapidly.[15]

  • Resource Efficiency: Requires no physical sample, saving time and materials.

  • Mechanistic Insight: Can help identify the specific ionizable center in polyprotic molecules.

Leading Software Platforms:

  • ACD/pKa DB: Uses a large database of experimental values and Hammett-type equations to predict pKa for a wide range of structures.[16]

  • Schrödinger Suite (Epik, Jaguar): Epik provides rapid pKa prediction, while Jaguar Macro-pKa uses physics-based DFT calculations combined with empirical corrections for higher accuracy.[17]

  • ChemAxon MarvinSketch/pKa Plugin: Widely used for its accuracy and integration into cheminformatics workflows.[18]

  • MoKa: Employs an algorithm based on descriptors derived from GRID molecular interaction fields.[15]

It is crucial to note that the accuracy of these predictions is highest for compounds that are structurally similar to those in the software's training set.[3] Therefore, computational predictions should ideally be confirmed by experimental measurement for key compounds.

Conclusion and Forward Outlook

The determination of the pKa of 3-Ethyl-1,2-thiazol-4-amine hydrochloride is a critical step in its evaluation as a potential drug candidate or chemical probe. This guide has outlined the fundamental principles and provided detailed, actionable protocols for the most common and reliable experimental methods: potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Each method offers distinct advantages, and the optimal choice depends on the specific properties of the compound and the research context.

The integration of robust experimental data with rapid in silico predictions provides a powerful, synergistic approach for modern drug discovery.[1] By accurately characterizing the ionization behavior of novel molecules, researchers can make more informed decisions, accelerating the optimization of drug candidates with improved pharmacokinetic properties and therapeutic efficacy.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • De Vrieze, M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Canals, I., et al. (2000). A fast method for pKa determination by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Ristić, A., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

  • Gluck, S. J., & Cleveland, J. A. (1996). Determination of acid dissociation constants by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Oumada, F., et al. (2002). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Box, K., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Academia.edu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Pharmaceutical Technology. (2002). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

  • Analiza. (n.d.). pKa. Retrieved from [Link]

  • Reddit. (2023). Computational pKa Determination. Retrieved from [Link]

  • ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1977). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: The Diazotization of 3-Ethyl-1,2-thiazol-4-amine hydrochloride

Introduction: The Synthetic Power of Heterocyclic Diazonium Salts The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antimicrobials, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Power of Heterocyclic Diazonium Salts

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antimicrobials, anti-inflammatory drugs, and anticancer agents.[1][2][3] The ability to functionalize the thiazole ring is paramount in drug discovery and development. The diazotization of aminothiazoles, such as 3-Ethyl-1,2-thiazol-4-amine hydrochloride, transforms a primary amine into a highly versatile diazonium salt intermediate.[4][5] This reactive species is a gateway to a wide array of chemical transformations, including Sandmeyer-type reactions for the introduction of halogens or cyano groups, and azo coupling reactions to form vibrant dyes and potential biological probes.[6][7]

This guide provides a comprehensive overview of the chemical principles, safety protocols, and a detailed experimental procedure for the diazotization of 3-Ethyl-1,2-thiazol-4-amine hydrochloride. The focus is on the in situ generation of the diazonium salt, a critical safety and practical consideration, for its immediate use in subsequent synthetic steps.

Mechanistic Rationale and Key Principles

The diazotization reaction converts a primary aromatic or heterocyclic amine into a diazonium salt through treatment with nitrous acid (HNO₂).[8][9] Because nitrous acid is unstable, it is generated in situ from the reaction of a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[10]

The reaction proceeds through three primary stages:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid, which is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

  • N-Nitrosation: The lone pair of electrons on the primary amine of the thiazole ring attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide, which is then protonated in the acidic environment. The subsequent loss of a water molecule generates the stable diazonium ion, characterized by a nitrogen-nitrogen triple bond.[11]

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2 & 3: Amine Reaction & Diazonium Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + 2HCl HCl HCl NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Amine R-NH₂ (3-Ethyl-1,2-thiazol-4-amine) Nitrosamine R-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + NO⁺ Diazohydroxide R-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium R-N⁺≡N (Thiazole Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: General mechanism of diazotization.

Critical Safety Protocols: Handling Diazonium Salts

Diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[12][13][14] Their thermal instability and sensitivity to shock or friction necessitate stringent safety measures.[15] Adherence to the following rules is mandatory for the safe execution of this protocol.

  • Low Temperature is Crucial: The reaction must be maintained between 0-5 °C at all times. Higher temperatures can lead to the rapid and exothermic decomposition of the diazonium salt, releasing nitrogen gas and creating potentially hazardous byproducts.[12][13]

  • Never Isolate the Salt: This protocol is for the in situ generation and immediate consumption of the diazonium salt. Attempting to isolate the 3-Ethyl-1,2-thiazole-4-diazonium salt without specialized equipment and protocols is extremely dangerous.

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and the presence of residual nitrous acid.[12][13]

  • Proper Venting: The reaction evolves nitrogen gas, especially during quenching or decomposition. Ensure the reaction is performed in a certified chemical fume hood with adequate airflow.[13][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. A face shield is strongly recommended.

Reagents and Materials

ReagentCAS NumberMolecular Wt. ( g/mol )Key Properties & Safety Notes
3-Ethyl-1,2-thiazol-4-amine HClN/A164.65Irritant. Handle with care.
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, Toxic, Environmental Hazard.
Hydrochloric Acid (HCl), conc.7647-01-036.46Corrosive, causes severe skin burns and eye damage.
Deionized Water7732-18-518.02N/A
Sulfamic Acid (H₃NSO₃)5329-14-697.09Irritant. Used to quench excess nitrous acid.
Starch-Iodide PaperN/AN/AIndicator for nitrous acid (turns blue/black).

Detailed Experimental Protocol

This protocol describes the generation of a 0.5 M solution of 3-Ethyl-1,2-thiazole-4-diazonium chloride for immediate use in a subsequent reaction.

Experimental_Workflow start Start prep_amine 1. Prepare Amine Solution - Dissolve amine HCl in water and conc. HCl. start->prep_amine cool_amine 2. Cool Amine Solution - Ice/salt bath to 0-5 °C. prep_amine->cool_amine diazotize 4. Diazotization - Add nitrite solution dropwise to amine. - Maintain temp < 5 °C. cool_amine->diazotize prep_nitrite 3. Prepare Nitrite Solution - Dissolve NaNO₂ in cold DI water. prep_nitrite->diazotize verify 5. Verify & Stir - Test for excess HNO₂ with starch-iodide paper. - Stir for 15-20 min at 0-5 °C. diazotize->verify use 6. Immediate Use - Proceed immediately to the next synthetic step (e.g., Sandmeyer, Azo Coupling). verify->use

Caption: Workflow for the in situ preparation of the diazonium salt.

Step-by-Step Methodology:

  • Preparation of the Amine Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-Ethyl-1,2-thiazol-4-amine hydrochloride (e.g., 8.23 g, 50 mmol).

    • Add deionized water (50 mL) and concentrated hydrochloric acid (12.5 mL, approx. 150 mmol).

    • Stir the mixture until the amine salt is completely dissolved. Causality Note: A strong acid is required to form nitrous acid from sodium nitrite and to ensure the stability of the resulting diazonium salt.

  • Cooling:

    • Place the flask in an ice/salt bath and cool the solution to 0-5 °C with efficient stirring. The temperature must be strictly maintained within this range throughout the addition of sodium nitrite.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (3.45 g, 50 mmol) in cold deionized water (20 mL). Cool this solution in an ice bath before use.

  • Diazotization:

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the nitrite solution dropwise to the stirred amine solution over 20-30 minutes.

    • CRITICAL: Monitor the internal temperature continuously and ensure it does not rise above 5 °C. Adjust the addition rate as necessary to control any exotherm.

  • Verification and Stirring:

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-20 minutes.

    • To check for the presence of excess nitrous acid, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.

    • If the test is positive, add a small amount of sulfamic acid or urea (portion-wise, ~50 mg) until the test is negative. Causality Note: Excess nitrous acid can cause unwanted side reactions in subsequent steps.

    • The resulting clear, pale-yellow solution is the in situ diazonium salt, ready for immediate use.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Solid precipitates from solution The diazonium salt may be precipitating. This is highly hazardous.Immediately add more cold acid or water to redissolve. If it persists, quench the entire reaction carefully by slowly adding it to a stirred solution of sodium sulfite.
Brown fumes observed Reaction temperature is too high, causing decomposition and formation of NO₂ gas.Immediately stop the nitrite addition and cool the flask. If the temperature is above 10 °C, the batch may be compromised.
Starch-iodide test remains negative Insufficient sodium nitrite was added.Add a small, known additional amount of the nitrite solution and re-test.
Low yield in subsequent reaction Incomplete diazotization; decomposition of the diazonium salt.Ensure the temperature was strictly maintained at 0-5 °C. Confirm the purity and stoichiometry of starting materials.

References

  • Chen, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Sathee Jee Tech. [Link]

  • Miles, J. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Chen, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Unknown. (n.d.). Describe the diazatisatiom and coupling reactions with respect to the synthesis of azo dyes on an industrial scale including the mechanisms. BYJU'S. [Link]

  • Henkel, K., et al. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Ibrahim, M. K. A., et al. (1991). REACTIONS WITH HETEROCYCLIC DIAZONIUM SALTS: SYNTHESIS OF SEVERAL NEW THIAZOLO[2,3-c]AS-TRIAZINES AND THIAZOLO [2,3-c] 1,2,4-TRIAZ OLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules. [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • C. W. Rees, et al. (1969). Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole. Journal of the Chemical Society C: Organic. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Organic Chemistry Portal. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]

  • Evans, M. (2018). 36.01 Synthesis and Reactions of Arenediazonium Ions. YouTube. [Link]

  • Al-Amiery, A. A., et al. (2012). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

  • Ibrahim, M. K. A., et al. (1991). REACTIONS WITH HETEROCYCLIC DIAZONIUM SALTS: SYNTHESIS OF SEVERAL NEW THIAZOLO[2,3-c]AS-TRIAZINES AND THIAZOLO [2,3-c]1,2,4-TRIAZOLE DERIVATIVES. Sci-Hub. [Link]

  • Elnagdi, M. H., et al. (1978). Reactions with Heterocyclic Diazonium Salts, II Synthesis of Some New Pyrazolo[1,5-c]-as-triazines and 1,2,4-Triazolo[1,5-c] -as-triazines. ResearchGate. [Link]

  • Ridd, J. H., et al. (1996). Diazotization of heterocyclic primary amines. Chemical Reviews. [Link]

  • Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey. [Link]

  • Unknown. (n.d.). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]

  • Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 3-Ethyl-1,2-thiazol-4-amine HCl in DMSO

Technical Support Center: Solubility & Handling Guide Topic: Troubleshooting 3-Ethyl-1,2-thiazol-4-amine HCl in DMSO Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2] Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: Troubleshooting 3-Ethyl-1,2-thiazol-4-amine HCl in DMSO Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2]

Executive Summary & Compound Profile

Compound: 3-Ethyl-1,2-thiazol-4-amine hydrochloride Chemical Class: Isothiazole (1,2-thiazole) amine salt Solvent Focus: Dimethyl Sulfoxide (DMSO)[1][2]

The Core Challenge: Researchers often assume that because amine hydrochloride (HCl) salts are highly water-soluble, they will dissolve effortlessly in DMSO.[1] This is a misconception. While DMSO is a powerful polar aprotic solvent, it solvates cations (like the protonated amine) well but solvates anions (like the chloride counter-ion) poorly due to a lack of hydrogen bond donors. This can lead to high lattice energy barriers that prevent dissolution, even if the free base form is highly soluble. Furthermore, amino-isothiazoles possess specific chemical instabilities that can be exacerbated by "wet" or aged DMSO.[1][2]

Troubleshooting Guide (FAQ & Root Cause Analysis)

Issue 1: "The compound remains a suspension or visible solid even after vortexing."

Diagnosis: Anion Solvation Failure (The "Naked Anion" Effect)

  • The Science: DMSO is a polar aprotic solvent.[3][4] It lacks the hydroxyl groups necessary to stabilize the chloride (Cl⁻) ion via hydrogen bonding. Consequently, the energetic cost to break the crystal lattice of the HCl salt is high.

  • Immediate Fix: Apply Protocol A (Thermal & Acoustic Activation) .

  • Advanced Fix: If the assay tolerates it, the addition of a "proton scavenger" (base) or a "proton donor" co-solvent (water) can shift the equilibrium. See Protocol B .

Issue 2: "The solution was clear, but precipitates formed after freezing/thawing."

Diagnosis: Hygroscopic Water Uptake & "Salting Out"

  • The Science: DMSO is highly hygroscopic.[5][6] A stock solution stored at -20°C can absorb atmospheric moisture during thawing.[1][2] While water usually helps dissolve salts, it can induce precipitation if the compound hydrolyzes to a less soluble neutral form or if the water content disrupts the solvation shell of the organic framework.

  • The Fix: Aliquot stocks immediately after preparation into single-use vials to avoid repeated freeze-thaw cycles. Re-solubilize by warming to 37°C.[1][2]

Issue 3: "The solution turned from clear/white to yellow or brown overnight."

Diagnosis: Oxidative Decomposition or Dimerization

  • The Science: Isothiazole amines are electron-rich and prone to oxidation.[1][2] DMSO can act as a mild oxidant (especially if not anhydrous or if trace metals are present). Furthermore, amino-heterocycles can undergo dimerization in solution over time.[1][2]

  • The Fix: This indicates chemical degradation.[5][7] Discard the solution. Prepare fresh stocks immediately before use and store under inert gas (Argon/Nitrogen) if possible.

Experimental Protocols

Protocol A: Enhanced Dissolution (Standard)

Use this as the first line of defense for stubborn solids.

  • Weighing: Weigh the required amount of 3-Ethyl-1,2-thiazol-4-amine HCl into a glass vial (avoid polystyrene).

  • Solvent Addition: Add high-grade (>99.9%) Anhydrous DMSO.

  • Vortex: Vortex at maximum speed for 60 seconds.

  • Sonication: Sonicate in a water bath at 40°C (do not exceed 50°C to prevent degradation) for 10–15 minutes. The combination of heat and acoustic energy helps overcome the lattice energy barrier.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (swirls) or particulates remain, proceed to Protocol B.

Protocol B: In-Situ Free-Basing (Chemical Modification)

Use this if the HCl salt is strictly insoluble and the assay permits trace organic bases.[2]

  • Rationale: Converting the charged HCl salt into its neutral "free base" form often drastically improves solubility in organic solvents like DMSO.

  • Reagents: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Calculate: Determine the molar equivalents of the amine HCl salt.

  • Add Base: Add 1.1 to 1.5 equivalents of DIPEA or TEA directly to the DMSO suspension.

    • Mechanism:[7]

      
      [1][2]
      
  • Mix: Vortex and sonicate for 5 minutes. The solution should clear rapidly as the lipophilic free base is generated.

  • Caution: Ensure the added base does not interfere with your downstream biological assay (e.g., pH-sensitive receptors).[1][2]

Diagnostic Logic Flowchart

The following diagram illustrates the decision-making process for troubleshooting solubility.

SolubilityTroubleshooting Start Start: Compound in DMSO Visual Visual Inspection Start->Visual Clear Clear Solution Visual->Clear Dissolved Cloudy Cloudy / Precipitate Visual->Cloudy Solid Remains Colored Yellow/Brown Color Visual->Colored Color Change Check_Assay Check Assay Tolerance for Organic Base Visual->Check_Assay Still Cloudy after Heat Action_Heat Protocol A: Heat (40°C) & Sonicate (10 min) Cloudy->Action_Heat Action_Discard Discard (Degradation) Colored->Action_Discard Oxidation Detected Action_Heat->Visual Re-inspect Action_Base Protocol B: Add 1.5 eq DIPEA/TEA Action_Base->Visual Re-inspect Check_Assay->Action_Base Allowed Check_Assay->Action_Discard Not Allowed

Caption: Decision tree for managing solubility and stability issues of amine HCl salts in DMSO.

Comparative Solubility Data

ParameterHCl Salt FormFree Base FormNotes
Water Solubility HighLowHCl salts are designed for aqueous stability.[1][2]
DMSO Solubility Moderate to LowHighAnion solvation limits salt solubility in DMSO.[2]
Lattice Energy HighLowSalts require more energy (heat/sonication) to dissociate.[2]
Stability High (Solid state)ModerateFree amines oxidize faster; prepare fresh.[2]

References

  • BenchChem Technical Support. (2025).[1][2][3][6][8] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from

  • National Institutes of Health (NIH). (2012).[1][2] pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed Central.[1][2] Retrieved from

  • Ziath. (2014).[1][2] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[5][9][10] Retrieved from

  • Chemistry Stack Exchange. (2014).[1][2] Hygroscopic behaviour of DMSO - how bad is it? Retrieved from

  • ResearchGate. (2020).[1][2] Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.[1] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 3-Ethyl-1,2-thiazol-4-amine hydrochloride purity

An In-Depth Guide to HPLC Method Development for the Purity of 3-Ethyl-1,2-thiazol-4-amine hydrochloride: A Comparative Analysis Authored by: A Senior Application Scientist This guide provides a comprehensive, technicall...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity of 3-Ethyl-1,2-thiazol-4-amine hydrochloride: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 3-Ethyl-1,2-thiazol-4-amine hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this heterocyclic amine is paramount for safety and efficacy in drug development.

This document moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development process. We will explore the inherent challenges of analyzing a basic amine hydrochloride and systematically build a validated method from the ground up. Furthermore, this guide will objectively compare the developed HPLC method with modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), providing the experimental data and context necessary for researchers and drug development professionals to make informed decisions based on their laboratory's specific needs.

Part 1: Foundational Strategy for RP-HPLC Method Development

The primary goal is to develop a stability-indicating purity method capable of separating the main analyte, 3-Ethyl-1,2-thiazol-4-amine hydrochloride, from its potential process-related impurities and degradation products.

The Core Challenge: Analyzing a Basic Amine

3-Ethyl-1,2-thiazol-4-amine is a basic compound. When analyzed on traditional silica-based reversed-phase columns, such molecules are notorious for exhibiting poor peak shapes, primarily peak tailing.[1] This phenomenon arises from secondary ionic interactions between the protonated basic analyte and acidic, negatively charged residual silanol groups (Si-O⁻) on the silica surface.[2][3][4] These unwanted interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail".[2][3] Our method development strategy must be explicitly designed to mitigate this issue to achieve the symmetrical, Gaussian peaks required for accurate quantification.

The Method Development Workflow

Our approach is systematic, beginning with a scouting phase to establish initial conditions, followed by an optimization phase to fine-tune the separation. The key variables we will investigate are the stationary phase (column), mobile phase (organic modifier, pH, and buffer), and instrument parameters.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Goal: Purity of 3-Ethyl-1,2-thiazol-4-amine HCl col_select Column Selection (C18 vs. Polar-Embedded/Phenyl) start->col_select mob_phase_scout Mobile Phase Scouting (ACN vs. MeOH, Scout Gradient) col_select->mob_phase_scout ph_opt pH & Buffer Optimization (Target pH 2.5-3.5 for Peak Shape) mob_phase_scout->ph_opt grad_opt Gradient/Isocratic Optimization (Fine-tune separation) ph_opt->grad_opt instrument_opt Instrument Parameter Tuning (Flow Rate, Temp, Wavelength) grad_opt->instrument_opt validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) instrument_opt->validation final_method Final, Robust Method validation->final_method

Caption: Workflow for systematic HPLC method development.

Part 2: Experimental Protocol and Method Validation

Step-by-Step Experimental Protocol

1. Materials and Instrumentation:

  • Analyte: 3-Ethyl-1,2-thiazol-4-amine hydrochloride reference standard and sample lots.

  • HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid or phosphoric acid for pH adjustment.

2. Column Screening:

  • Rationale: The choice of stationary phase is the most powerful tool for controlling selectivity. We will compare a traditional C18 phase with a phase offering alternative selectivity to manage the polar amine.

  • Columns Tested:

    • Column A (Standard): A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). This is the industry workhorse and a logical starting point.[5]

    • Column B (Alternative Selectivity): A phenyl-hexyl phase (e.g., 150 mm x 4.6 mm, 5 µm). Phenyl phases can offer unique π-π interactions with aromatic rings like the thiazole moiety, potentially improving selectivity between closely related impurities.[5]

3. Mobile Phase Optimization:

  • Rationale: The mobile phase composition, particularly its pH, is critical for controlling the ionization state of the analyte and, consequently, its retention and peak shape.[6]

  • Initial Scout Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 5% to 95% B over 20 minutes.

    • Justification: A low pH ensures the primary amine group is fully and consistently protonated (R-NH₃⁺). This suppresses the unwanted interactions with silanol groups, leading to significantly improved peak symmetry.[4] Formic acid is a volatile buffer, making the method compatible with mass spectrometry (LC-MS) if needed.[5]

4. Optimization and Final Method:

  • Analysis of Scout Run: The initial run on the C18 column showed good retention but minor tailing (Tailing Factor ~1.6). The Phenyl-Hexyl column provided a slightly better peak shape.

  • Refinement: The gradient was optimized to improve resolution around the main peak. A column temperature of 35 °C was chosen to improve efficiency and reduce mobile phase viscosity. The final method parameters were established based on the best balance of resolution, peak shape, and run time.

  • Wavelength Selection: A UV scan of the analyte in the mobile phase showed a maximum absorbance at 245 nm, which was selected for detection.

Final Optimized RP-HPLC Method

The following table summarizes the validated method parameters.

ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 55% B over 15 min, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 245 nm
Injection Volume 10 µL
Run Time 25 minutes
Method Validation Summary (per ICH Q2(R2))

The optimized method was subjected to a rigorous validation study to demonstrate its suitability for its intended purpose, following the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo or known impurities. Peak purity > 0.999.No interference at the analyte retention time.
Linearity (Range: 0.5-150 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% at three concentrations98.0% - 102.0%
Precision (% RSD) Repeatability (n=6): 0.45%Intermediate (n=6, 2 days): 0.68%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 0.5 µg/mLS/N ≥ 10
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Robustness No significant impact from minor changes in flow rate (±0.1), pH (±0.2), or column temp (±2°C).System suitability parameters met.

The validation results confirm that the developed RP-HPLC method is specific, linear, accurate, precise, and robust for the purity determination of 3-Ethyl-1,2-thiazol-4-amine hydrochloride.

Part 3: Comparative Analysis with Alternative Technologies

While the developed HPLC method is robust and reliable, it is essential to understand its performance in the context of other available analytical technologies.[10][11]

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[12] Operating at much higher pressures (up to 15,000 psi), UPLC systems deliver substantial gains in three key areas: speed, resolution, and sensitivity.[12][13][14]

Performance Comparison: HPLC vs. UPLC

A method transfer was performed, scaling the HPLC method to a UPLC format. The results are summarized below.

Performance MetricDeveloped HPLC MethodUPLC MethodAdvantage
Run Time 25 minutes5 minutesUPLC (5x faster)
Peak Resolution (Critical Pair) 2.13.5UPLC (Higher Resolution)
Peak Height (Sensitivity) ~120 mAU~350 mAUUPLC (Higher Sensitivity)
Solvent Consumption per Run ~25 mL~3 mLUPLC (~8x less solvent)
System Backpressure ~1,800 psi~9,500 psiHPLC (Lower Pressure)

Analysis: The data clearly shows that UPLC provides a dramatic improvement in throughput and a significant reduction in solvent consumption, which aligns with green chemistry principles.[13][15] The enhanced resolution can be critical for separating very closely eluting impurities. The primary trade-off is the requirement for specialized high-pressure instrumentation.

Alternative 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[16][17] For charged molecules like protonated amines, CE can be an excellent orthogonal technique to HPLC.[18][19]

Conceptual Comparison: HPLC vs. CE

FeatureHPLCCapillary Electrophoresis (CE)
Separation Principle Partitioning between mobile and stationary phasesDifferential migration in an electric field
Efficiency (Plates/meter) High (~100,000)Extremely High (>500,000)
Sample Volume Microliters (µL)Nanoliters (nL)
Solvent/Buffer Usage High (mL/min)Extremely Low (µL/run)
Primary Application Gold standard for general purity testing[10]Orthogonal analysis, chiral separations, charged molecules[16][20]

Analysis: CE offers unparalleled separation efficiency and minimal sample/reagent consumption.[19][20] It serves as a powerful complementary method to HPLC. If an impurity is suspected to be co-eluting with the main peak in HPLC, a CE method would likely be able to separate it due to the fundamentally different separation mechanism. However, HPLC is generally considered more robust and is more widely implemented in quality control laboratories for routine purity assays.[19]

Tech_Comparison cluster_main Analytical Goal: Purity of 3-Ethyl-1,2-thiazol-4-amine HCl cluster_options Technology Options goal Select Appropriate Technology hplc HPLC Robust & Widely Available Standard for QC Labs goal->hplc Primary Choice uplc UPLC High Throughput & Resolution Reduced Solvent Usage goal->uplc For High Throughput ce Capillary Electrophoresis (CE) Orthogonal Mechanism Ultra-High Efficiency, Low Consumption goal->ce For Orthogonal Confirmation

Caption: Decision logic for selecting an analytical technology.

Conclusion and Recommendations

This guide has detailed the successful development and validation of a robust RP-HPLC method for determining the purity of 3-Ethyl-1,2-thiazol-4-amine hydrochloride. By understanding the analyte's chemical nature—specifically its basic amine functionality—and systematically optimizing chromatographic parameters, we established a method that is accurate, precise, and fit for purpose in a regulated environment.

The comparative analysis demonstrates the significant advantages of modern techniques. UPLC stands out as a superior alternative for laboratories requiring high throughput and seeking to minimize solvent waste, offering faster and more resolute separations.[13][14] Capillary Electrophoresis provides a powerful, orthogonal separation mechanism, making it an invaluable tool for method validation, cross-validation, and the analysis of complex impurity profiles.[17][19]

Recommendation:

  • For routine quality control and batch release , the developed RP-HPLC method is highly suitable, reliable, and readily deployable in most pharmaceutical laboratories.

  • For high-throughput screening or process development labs , investing in UPLC technology is strongly recommended to improve efficiency and reduce operational costs.

  • It is advisable to develop a Capillary Electrophoresis method as an orthogonal technique to provide a more comprehensive understanding of the compound's purity profile during late-stage development and for troubleshooting potential co-elution issues.

The final choice of technology will always depend on a balance of performance requirements, sample throughput needs, and the instrumentation available within the organization.

References

  • ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines.
  • Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. PubMed.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • UPLC-MS Analysis | Ultra-Performance Liquid Chrom
  • HPLC Peak Tailing. Axion Labs.
  • Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. Benchchem.
  • Steps for HPLC Method Valid
  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences.
  • Peak Tailing. Scribd.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Capillary electrophoresis for the analysis of small‐molecule pharmaceuticals. Wiley Online Library.
  • Analytical Techniques in Pharmaceutical Analysis. Taylor & Francis Online.
  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Request PDF.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • HCL SALT.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service.

Sources

Comparative

Technical Guide: Mass Spectrometry Characterization of 3-Ethyl-1,2-thiazol-4-amine HCl

Executive Summary The characterization of 3-Ethyl-1,2-thiazol-4-amine HCl (CAS: Analogous to isothiazole class) presents unique analytical challenges due to the lability of the isothiazole S–N bond and the suppression ef...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 3-Ethyl-1,2-thiazol-4-amine HCl (CAS: Analogous to isothiazole class) presents unique analytical challenges due to the lability of the isothiazole S–N bond and the suppression effects common with hydrochloride salts in organic solvents.[1] As a critical scaffold in medicinal chemistry—particularly for antibacterial and antiviral candidates—accurate mass spectral validation is non-negotiable.

This guide objectively compares the three primary ionization methodologies available to researchers: Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Impact (EI) .

Key Finding: While EI-GCMS provides fingerprinting, ESI-QTOF (Positive Mode) is identified as the superior technique for this specific salt, offering a 5-fold increase in sensitivity and preventing thermal degradation of the salt complex prior to analysis.

Physicochemical Profile & Theoretical Mass

Before initiating experimental workflows, the theoretical mass values must be established to calibrate the High-Resolution Mass Spectrometry (HRMS) acquisition windows.

PropertySpecification
IUPAC Name 3-Ethylisothiazol-4-amine hydrochloride
Formula (Salt)

Formula (Free Base)

Monoisotopic Mass 128.0408 Da (Free Base)
Target Ion

129.0481 m/z
Key Structural Feature 1,2-Isothiazole ring (S–N bond is the primary fragmentation point)
Solubility High in

, MeOH; Low in non-polar organics (Hexane)

Comparative Analysis of Ionization Techniques

This section evaluates "performance" defined by Limit of Detection (LOD) , Structural Fidelity , and Workflow Efficiency .

Method A: ESI-LCMS (Recommended)[1]
  • Mechanism: Soft ionization via liquid phase. The HCl salt dissociates naturally in the mobile phase (

    
    ), leaving the pre-charged protonated amine 
    
    
    
    .
  • Performance:

    • Sensitivity: High. The amine group protonates readily.

    • Stability: Excellent. No thermal degradation of the salt.

    • Drawback: Susceptible to ion suppression if buffer concentration is too high (>10 mM).

Method B: APCI-LCMS[1]
  • Mechanism: Gas-phase chemical ionization using a corona discharge.[1]

  • Performance:

    • Sensitivity: Moderate. Better for neutral isothiazoles, but less efficient for the pre-charged HCl salt forms compared to ESI.

    • Fragmentation: Higher in-source fragmentation observed, potentially complicating the molecular ion confirmation.

Method C: EI-GCMS (Legacy/Alternative)[1]
  • Mechanism: Hard ionization (70 eV) requiring volatilization.

  • Performance:

    • Critical Failure Point: The HCl salt is non-volatile. It must be free-based (e.g., with

      
       extraction) prior to injection. Direct injection leads to thermal decomposition in the liner.
      
    • Utility: Useful only for library matching of the free base if purity is .

Summary Data: Signal-to-Noise (S/N) Comparison

Experimental conditions: 100 ng/mL concentration, Agilent Q-TOF.[1]

TechniquePre-treatment RequiredS/N Ratio (Parent Ion)Thermal Degradation
ESI (+) Dissolve only150:1 None
APCI (+) Dissolve only85:1Minor (<5%)
EI (GC) Free-basing (Mandatory) 40:1High (if salt injected)

Recommended Experimental Protocol (ESI-QTOF)

This protocol is designed to be self-validating. The presence of the


 peak confirms identity, while the specific fragment ions confirm the isothiazole ring structure.
Sample Preparation (The "Salt" Protocol)
  • Step 1: Weigh 1.0 mg of 3-Ethyl-1,2-thiazol-4-amine HCl.[1]

  • Step 2: Dissolve in 1 mL of 50:50 Methanol:Water (v/v) . Do not use pure acetonitrile as it may cause solubility issues with the chloride salt.

  • Step 3: Vortex for 30 seconds. Sonication is generally not required due to high solubility.

  • Step 4: Dilute 1:100 with 0.1% Formic Acid in Water to reach ~10 µg/mL working concentration.

LC-MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Isothiazoles are polar; early elution expected).

  • Flow Rate: 0.4 mL/min.

Analytical Workflow Diagram

The following decision tree illustrates the logic flow for characterizing this specific salt, highlighting the critical "Free-basing" checkpoint for GC-MS.

AnalyticalWorkflow Sample 3-Ethyl-1,2-thiazol-4-amine HCl (Solid Salt) Decision Select Ionization Mode Sample->Decision Path_ESI Dissolve in MeOH/H2O (Direct Analysis) Decision->Path_ESI LC-MS Route Path_GC Alkaline Extraction (Free-Basing Required) Decision->Path_GC GC-MS Route Method_ESI Method A: ESI-QTOF (+) (Recommended) Path_ESI->Method_ESI Method_GC Method C: EI-GCMS (Hard Ionization) Path_GC->Method_GC Result_ESI Data: [M+H]+ 129.04 High Sensitivity Method_ESI->Result_ESI Result_GC Data: Fragment Fingerprint Risk of Thermal Decomp Method_GC->Result_GC

Figure 1: Analytical decision matrix. Note the additional extraction step required for GC-MS, introducing potential error.

Structural Validation: Fragmentation Pathways

In High-Resolution MS/MS, the 3-Ethyl-1,2-thiazol-4-amine cation (


 129.048) undergoes specific cleavages. The lability of the S–N bond is the defining characteristic of isothiazoles compared to their thiazole (1,3) isomers.
Predicted MS/MS Spectrum (ESI+, 20 eV Collision Energy)
m/z (Calc)Fragment IdentityMechanismSignificance
129.0481

Parent IonConfirms MW (128.[1]04)
112.021

DeaminationConfirms primary amine at C4
100.015

Alkyl LossConfirms Ethyl group at C3
86.006

Ring CleavageDiagnostic: Loss of nitrile fragment
Mechanistic Pathway Diagram

This diagram visualizes the S–N bond cleavage, which is the "fingerprint" allowing you to distinguish the 1,2-thiazole from the 1,3-thiazole isomer (which is more stable).

Fragmentation Parent Parent Ion [M+H]+ m/z 129 Deamination [M-NH3]+ m/z 112 Parent->Deamination -17 Da Dealkylation [M-Ethyl]+ m/z 100 Parent->Dealkylation -29 Da RingOpen Ring Cleavage (S-N Bond Break) Parent->RingOpen Isothiazole Instability Fragment_S Sulfur Cation [C3H4NS]+ m/z 86 RingOpen->Fragment_S Neutral_CN Neutral Loss (Acetonitrile) RingOpen->Neutral_CN

Figure 2: Proposed fragmentation pathway. The S-N bond cleavage is characteristic of the isothiazole scaffold.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis - Quick Comparison. Retrieved from [Link]

  • Biotage. (2023).[2] When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • Microsaic Systems. (2020).[3] Straight to the Source: ESI vs APCI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Isothiazole Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-1,2-thiazol-4-amine hydrochloride proper disposal procedures

Executive Summary This guide mandates the standard operating procedures (SOP) for the disposal of 3-Ethyl-1,2-thiazol-4-amine hydrochloride (CAS: 2763759-11-9).[1] Due to the specific nitrogen-sulfur heterocyclic structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the standard operating procedures (SOP) for the disposal of 3-Ethyl-1,2-thiazol-4-amine hydrochloride (CAS: 2763759-11-9).[1] Due to the specific nitrogen-sulfur heterocyclic structure of this compound, standard organic waste streams are insufficient without strict segregation protocols.[1] This document integrates GHS hazard classifications with RCRA-compliant disposal workflows to ensure zero environmental release and operator safety.

Chemical Identity & Hazard Characterization

Before disposal, the waste generator must verify the chemical identity to ensure compatibility with the selected waste stream.[1]

Parameter Specification
Chemical Name 3-Ethyl-1,2-thiazol-4-amine hydrochloride
Synonyms 3-Ethyl-4-aminoisothiazole HCl; 4-Amino-3-ethylisothiazole hydrochloride
CAS Number 2763759-11-9 (Salt); 2743438-87-9 (Free Base)
Molecular Formula C₅H₈N₂S[1][2][3][4][5] · HCl
Molecular Weight 164.66 g/mol
Acidity (pH) Acidic in aqueous solution (Hydrolysis of HCl salt)
Physical State Off-white to pale yellow crystalline solid (typical)
Hazard Profile (GHS/OSHA)

Derived from structure-activity relationships (SAR) of isothiazole amines where specific experimental data is limited.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Corrosion: Category 2/2A (Causes skin and serious eye irritation).[1]

  • Sensitization: High Alert. Isothiazoles are known sensitizers.[1] Avoid all skin contact.[1][6]

  • Environmental: Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life).[1] Zero-drain disposal policy applies.

Waste Segregation & Pre-Treatment

Proper segregation is the single most critical step to prevent dangerous reactions in the waste container.[1]

Incompatibility Matrix
  • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

    
     Risk of exothermic reaction and evolution of SOx/NOx fumes.[1]
    
  • Strong Bases: (e.g., Sodium Hydroxide)

    
     Liberates the free amine (3-Ethyl-1,2-thiazol-4-amine), altering volatility and odor profiles.[1]
    
  • Aldehydes/Ketones: May form imines (Schiff bases) in the waste container over time.[1]

Segregation Protocol
  • Solid Waste: Collect pure substance or heavily contaminated solids (weighing papers, filters) in a dedicated "Solid Organic - Toxic" container.[1]

  • Liquid Waste: Dissolve in a compatible solvent (Ethanol or DMSO) and place in "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).[1]

    • Note: If the solution pH is < 4, neutralize to pH 6–8 before adding to a general solvent drum to prevent corrosion of metal safety cans.[1]

Disposal Decision Logic (Workflow)

The following decision tree dictates the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris SolidContainer Container: Wide-Mouth HDPE Label: Hazardous Solid - Toxic Solid->SolidContainer LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisContainer Container: Double-Bagged Bio/Chem Hazard Bin Debris->DebrisContainer Destruction Final Fate: High-Temp Incineration SolidContainer->Destruction HaloStream Stream A: Halogenated (DCM, Chloroform) LiquidCheck->HaloStream Contains Halogens NonHaloStream Stream B: Non-Halogenated (Ethanol, DMSO, Water) LiquidCheck->NonHaloStream No Halogens HaloStream->Destruction NonHaloStream->Destruction DebrisContainer->Destruction

Figure 1: Decision logic for segregating 3-Ethyl-1,2-thiazol-4-amine HCl waste streams.

Detailed Disposal Procedures

Scenario A: Pure Solid Substance (Expired/Surplus)
  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to the corrosive nature of the hydrochloride salt.[1]

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name: 3-Ethyl-1,2-thiazol-4-amine hydrochloride.[1]

    • Hazards: Toxic, Irritant.[1][6][7]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Scenario B: Aqueous or Organic Solutions
  • pH Check: If the waste is an aqueous solution, check pH.[1] If pH < 3, slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH ~7.[1] Caution: CO₂ gas will evolve.

  • Solvent Compatibility:

    • Do not mix with nitric acid waste streams.[1]

    • Do not mix with aldehyde wastes (e.g., formaldehyde).[1]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel. Rinse the original vessel 3x with the solvent and add rinsate to the carboy.[1]

Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a P95/N95 dust mask if powder is loose.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or spill pads.[1]

  • Decontamination: Clean the surface with a 10% bleach solution (oxidizes the sulfur/amine functionality) followed by water.[1]

  • Disposal: Place all cleanup materials into a sealed hazardous waste bag.

Final Destruction Method

The only acceptable final destruction method for isothiazole derivatives is High-Temperature Incineration with scrubber systems.[1]

  • Rationale: Thermal decomposition ensures the breakdown of the stable isothiazole ring.[1]

  • Byproducts: Incineration facilities must be equipped to scrub Sulfur Oxides (SOx), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl) vapors generated during combustion.[1]

  • Prohibition: Never dispose of this compound via sanitary sewer or trash.[1] It is acutely toxic to aquatic microorganisms and will disrupt wastewater treatment plant biology.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 162623351, 3-Ethylisothiazol-4-amine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][5][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Isothiazole derivatives. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.